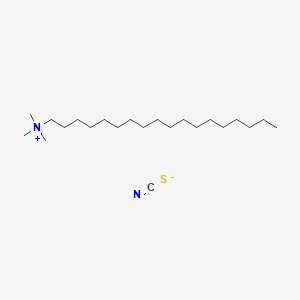![molecular formula C10H14O B14730334 (1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one CAS No. 6617-33-0](/img/structure/B14730334.png)
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene precursor in the presence of a Lewis acid catalyst. The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, carboxylic acids, and substituted bicyclic compounds.
科学的研究の応用
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific biological targets.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals due to its unique structure and reactivity.
作用機序
The mechanism by which (1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.
類似化合物との比較
Similar Compounds
Camphor: A well-known bicyclic compound with similar structural features.
Borneol: Another bicyclic compound with hydroxyl functional groups.
Isoborneol: A stereoisomer of borneol with similar chemical properties.
Uniqueness
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one is unique due to its specific stereochemistry and the presence of a double bond within the bicyclic framework. This structural feature imparts distinct reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
6617-33-0 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(1R)-4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-one |
InChI |
InChI=1S/C10H14O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h4,7-8H,5H2,1-3H3/t7?,8-/m1/s1 |
InChIキー |
CTZWGIMYGKDLPH-BRFYHDHCSA-N |
異性体SMILES |
CC1=CC2[C@H](C2(C)C)CC1=O |
正規SMILES |
CC1=CC2C(C2(C)C)CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)
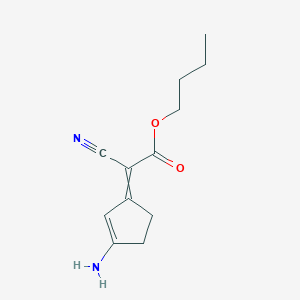
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)

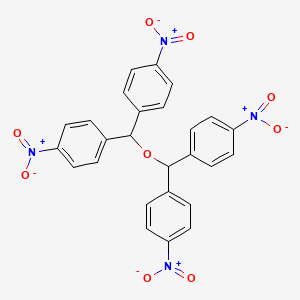


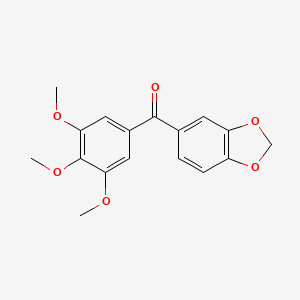
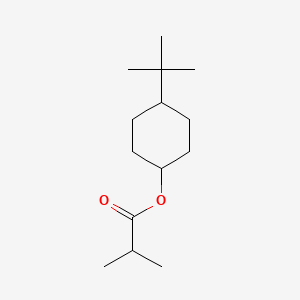
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
